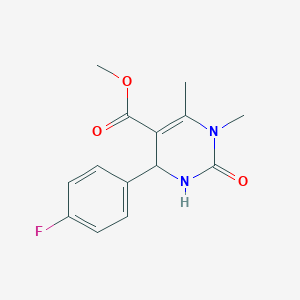
methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 4-(4-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be effectively accomplished through the Biginelli reaction, a multi-component condensation reaction. This process has been utilized under mild, catalyst-free, and solvent-free conditions, demonstrating the compound's accessibility through efficient synthetic routes. Notably, modifications of the Biginelli reaction, such as microwave irradiation and the use of specific catalysts, have been explored to enhance the yield and purity of the resulting compound (Cleetus et al., 2020; Chen et al., 2012; Pan et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through crystallographic studies. These studies reveal the compound's crystalline form and provide insights into its solvatomorphism, highlighting the existence of various solvated and anhydrous forms. The crystal packing is influenced by hydrogen-bonding interactions, including N-H...O=C and C-H...π interactions, which are pivotal in the formation of its characteristic dimer structures (Cleetus et al., 2020).
Chemical Reactions and Properties
The compound's reactivity has been studied through its involvement in various chemical reactions, including its synthesis via the Biginelli reaction. The modifications of this synthetic route highlight the compound's versatility and the potential for generating diverse derivatives. The role of different catalysts and conditions in influencing the yield and purity of the product is significant, illustrating the compound's reactive nature and adaptability in chemical synthesis (Chen et al., 2012; Pan et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solvatomorphism and crystalline structure, have been extensively investigated. These studies shed light on the compound's behavior under various crystallization methods and its thermal properties, as analyzed through differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments (Cleetus et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound are closely related to its structure and synthesis. The presence of the fluorophenyl group and the pyrimidine ring contributes to its unique chemical behavior, influencing its reactivity and interactions with other molecules. The insights into its solvatomorphism and the effects of solvents on its molecular arrangement highlight the compound's versatile chemical properties and its potential for further functionalization and application in various chemical contexts (Cleetus et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 6-(4-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNKBZTHNCKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5005517.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5005521.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5005523.png)
![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5005533.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B5005541.png)
![4-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5005548.png)
![2-methyl-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5005553.png)
![5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5005560.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5005565.png)
![ethyl 2-methyl-6-oxo-5-{[(1-phenylethyl)amino]carbonyl}-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5005568.png)

![N~2~-phenyl-N~1~-[2-({[phenyl(phenylsulfonyl)amino]carbonyl}amino)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5005595.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005598.png)
![benzyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5005609.png)